molecular formula C12H6Cl4O2S B075329 Bithionol CAS No. 1394-04-3

Bithionol

Cat. No. B075329
CAS RN: 1394-04-3
M. Wt: 356 g/mol
InChI Key: JFIOVJDNOJYLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bithionol is a synthetic organic compound that has been used in scientific research for several years. It is a potent inhibitor of mitochondrial respiration and has been shown to have a broad spectrum of antimicrobial activity.

Scientific Research Applications

Polymer Integration

Bithionol has been used as a bisphenol monomer in the synthesis of polyesters, polyphosphates, and phosphonates. Its conversion into copolycarbonates and polyurethanes has also been achieved. This demonstrates the versatility of bithionol in creating biologically active compounds within synthetic polymers (Albertsson, Donaruma, & Vogl, 1985).

Treatment for Amoebic Gill Disease

Bithionol has shown efficacy as an oral treatment for amoebic gill disease (AGD) in Atlantic salmon. It was observed that bithionol, when fed to the fish, delayed the onset of AGD pathology and reduced the intensity of the disease. This suggests its potential as an alternative to the more labor-intensive freshwater bath treatment currently in use for AGD (Florent, Becker, & Powell, 2007; Florent, Becker, & Powell, 2009).

Anti-Parasitic Applications

Bithionol has been used in the treatment of lung fluke infections, specifically targeting Paragonimus westermani. It affects the glycolytic and oxidative metabolism of the parasites, indicating its effectiveness in treating such infections (Hamajima, 1973).

Anti-Cancer Potential

Research has identified bithionol as a potential inhibitor of tumor angiogenesis. Its ability to inhibit autotaxin, an enzyme involved in cancer cell motility and angiogenesis, highlights its potential in cancer treatment. This could be particularly beneficial in overcoming resistance to current antiangiogenic therapies (Zhai et al., 2011).

Interaction with Proteins and Peptides

Bithionol has been studied for its photochemical reactions with soluble proteins and peptides. These studies provide insights into the mechanisms of its photoallergenic properties and its potential interactions with biological molecules (Delahanty, Evans, Rowlands, Pendlington, & Barratt, 1989).

Soil Sorption and Leaching

The sorption and leaching behavior of bithionol in soils have been studied, providing valuable information on its environmental impact. This is crucial for understanding how bithionol and similar compounds behave in agricultural and natural ecosystems (Ma et al., 2019).

Antimicrobial and Antibiofilm Effects

Bithionol has shown significant antimicrobial and antibiofilm effects against certain bacterial pathogens, such as Enterococcus faecalis and vancomycin-resistant Enterococcus faecium. This suggests its potential as a therapeutic agent against these infections (She et al., 2021).

properties

IUPAC Name

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol
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InChI

InChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H
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InChI Key

JFIOVJDNOJYLKP-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl
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Molecular Formula

[Cl2C6H2(OH)]2S, C12H6Cl4O2S
Record name 2,2'-THIOBIS(4,6-DICHLOROPHENOL)
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DSSTOX Substance ID

DTXSID9021342
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Molecular Weight

356.0 g/mol
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Physical Description

2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992), White or grayish-white, crystalline powder; [HSDB]
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °C; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanol, Freely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxides, In water, 4 mg/L at 25 °C
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Density

1.73 (NTP, 1992) - Denser than water; will sink, 1.73 at 25 °C/4 °C
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Vapor Pressure

1.1e-09 mmHg at 99 °F (NTP, 1992), 1.1X10-9 mm Hg at 37 °C
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Mechanism of Action

Bithionol interferes with the neuromuscular physiology of helminths /(the target species)/, impairs egg formation, and may cause the protective cuticle covering the worms to become defective. At the biochemical level, oxidative phosphorylation is inhibited, and the bithionol molecule can chelate iron so that it may inactivate iron-containing enzyme systems., /In the target species,/ bithionol treatment of adult worms in vivo decreases glycolytic and oxidative metabolism. Specifically, succinate oxidation is inhibited. Although the exact mode of action of bithionol is not known, it is suggested that it may depend on phenolic OH groups acting as acceptors of hydrogen that otherwise would enter into reactions associated with succinate oxidation. Interference of these reactions perhaps deprives the fluke of the necessary quantity of energy for maintenance of life.
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Product Name

Bithionol

Color/Form

White or grayish-white, crystalline powder

CAS RN

97-18-7
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Melting Point

365.9 to 367.7 °F (NTP, 1992), 188 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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